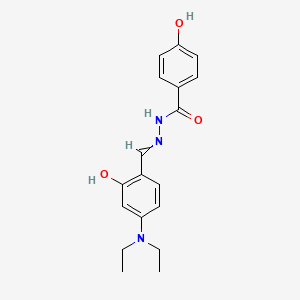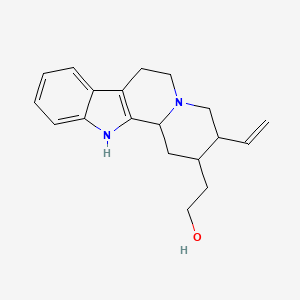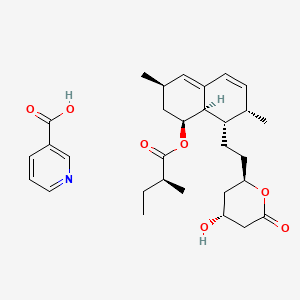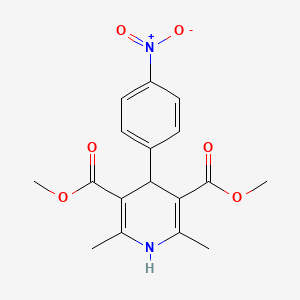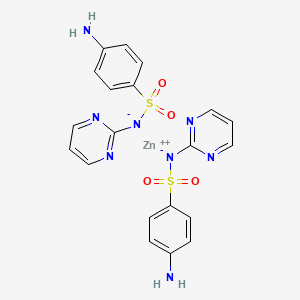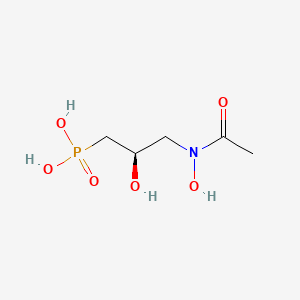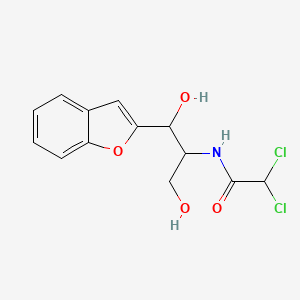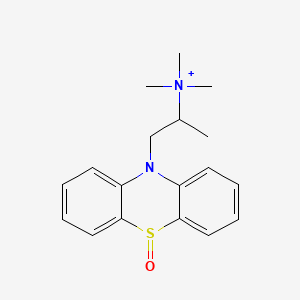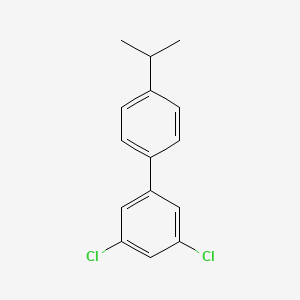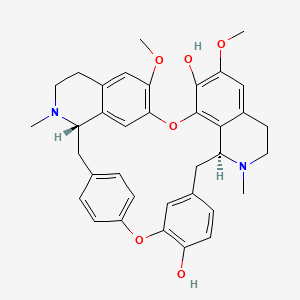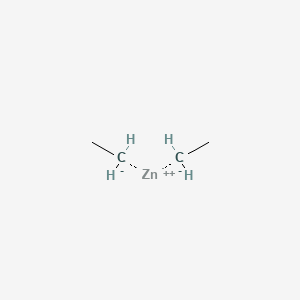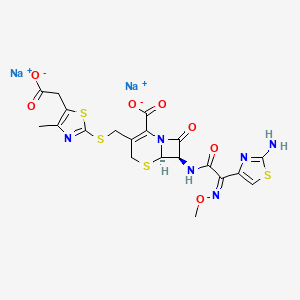
头孢地嗪钠
描述
Cefodizime sodium is a third-generation cephalosporin antibiotic with broad-spectrum activity against both aerobic gram-positive and gram-negative bacteria . It is particularly effective in treating upper and lower respiratory tract infections, urinary tract infections, and gonorrhea . Cefodizime sodium functions by targeting penicillin-binding proteins, leading to the eventual death of bacterial cells .
科学研究应用
Cefodizime sodium has a wide range of applications in scientific research:
作用机制
Target of Action
Cefodizime Sodium is a bactericidal antibiotic that primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefodizime Sodium operates through a mechanism of action common to beta-lactam antibiotics, targeting the bacterial cell wall . Specifically, it binds to and inactivates penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall . By inhibiting PBPs, Cefodizime Sodium disrupts the cell wall construction, leading to cell lysis and ultimately the death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by Cefodizime Sodium is the synthesis of the bacterial cell wall. The inactivation of penicillin-binding proteins disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Pharmacokinetics
Intramuscular Cefodizime Sodium bioavailability ranges from 90% to 100% . It distributes into many tissues and is approximately 81% bound to plasma proteins, chiefly albumin . The drug reaches minimum inhibitory concentrations approximately 2–3 hours after administration, maintaining it for several hours afterwards . The pharmacokinetic profile is significantly altered in patients with a creatinine clearance less than 30 ml/min, leading to a three- to five-fold increase in half-life . Accordingly, the dose should be reduced to 50% of normal, at the same dosing interval .
Result of Action
The result of Cefodizime Sodium’s action is the eventual death of the bacterial cell . This bactericidal effect is particularly potent against rapidly dividing bacteria, making it an effective treatment for acute bacterial infections .
Action Environment
The efficacy of Cefodizime Sodium can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, Cefodizime Sodium may decrease the excretion rate of Abacavir, which could result in a higher serum level . The therapeutic efficacy of Sodium citrate can be decreased when used in combination with Cefodizime Sodium
生化分析
Biochemical Properties
Cefodizime sodium plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3, which are essential for bacterial cell wall synthesis . By binding to these PBPs, cefodizime sodium inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . Additionally, cefodizime sodium has been shown to increase the expression of toll-like receptor 4 (TLR-4) in neutrophils stimulated by Klebsiella pneumoniae infection, affecting cytokine production in the stimulated cells .
Cellular Effects
Cefodizime sodium exerts significant effects on various types of cells and cellular processes. It has been shown to stimulate some functions of phagocytic and lymphocytic cells, restoring them when impaired . This immunomodulatory property enhances the body’s ability to clear bacterial infections. Furthermore, cefodizime sodium influences cell signaling pathways, gene expression, and cellular metabolism by interacting with toll-like receptors and other immune-related proteins . These interactions lead to the production of cytokines and other signaling molecules that help coordinate the immune response .
Molecular Mechanism
The molecular mechanism of cefodizime sodium involves its binding interactions with penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis . By binding to PBPs 1A/B, 2, and 3, cefodizime sodium prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . This inhibition leads to cell lysis and death. Additionally, cefodizime sodium’s immunomodulatory properties involve the upregulation of toll-like receptor 4 (TLR-4) expression in neutrophils, which affects cytokine production and enhances the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefodizime sodium have been observed to change over time. The stability and degradation of cefodizime sodium can influence its long-term effects on cellular function. Studies have shown that cefodizime sodium maintains its minimum inhibitory concentrations for several hours after administration, ensuring sustained antibacterial activity .
Dosage Effects in Animal Models
The effects of cefodizime sodium vary with different dosages in animal models. Studies have shown that cefodizime sodium positively influences immunological parameters in a dose-dependent manner . In most investigations, a bell-shaped dose-response relationship was observed, where higher doses returned activity to near-baseline levels . This finding is typical of most immunomodulating agents. At higher doses, cefodizime sodium induced higher lymphocyte responsiveness and significantly increased nonspecific phagocytosis of both neutrophils and monocytes . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated in animal models .
Metabolic Pathways
Cefodizime sodium is involved in various metabolic pathways, including interactions with enzymes and cofactors. It belongs to the class of cephalosporins, which are known to behave as relatively efficient chelating agents . Cefodizime sodium forms complexes with metal ions such as Cu2+, Zn2+, Fe3+, Co2+, and Al3+, which can affect its antibacterial activity .
Transport and Distribution
Cefodizime sodium is transported and distributed within cells and tissues through various mechanisms. It is approximately 81% bound to plasma proteins, chiefly albumin . After administration, cefodizime sodium reaches minimum inhibitory concentrations approximately 2–3 hours later, maintaining it for several hours . The drug distributes into many tissues, ensuring its effectiveness against bacterial infections . The transporters and binding proteins involved in the localization and accumulation of cefodizime sodium within cells and tissues require further study to fully understand its distribution dynamics .
Subcellular Localization
The subcellular localization of cefodizime sodium and its effects on activity or function are essential for understanding its mechanism of action. Cefodizime sodium’s targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been extensively studied. Its interactions with penicillin-binding proteins and toll-like receptors suggest that it may localize to specific subcellular compartments involved in immune response and bacterial cell wall synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Cefodizime sodium can be synthesized through various methods, including enzymatic synthesis. One such method involves the use of immobilized ceftiofur synthetase to catalyze the reaction between 7-aminocephalosporanic acid and methyl ester . This process is efficient, with a high yield and purity of the final product .
Industrial Production Methods: In industrial settings, cefodizime sodium is often produced through a series of chemical reactions involving the acylation of 7-aminocephalosporanic acid with specific side chains to form the desired cephalosporin structure . The process typically involves multiple purification steps to ensure the high purity and quality of the final product .
化学反应分析
Types of Reactions: Cefodizime sodium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various cefodizime derivatives with altered antibacterial properties .
相似化合物的比较
Ceftriaxone: A third-generation cephalosporin with a longer half-life, allowing for less frequent dosing.
Uniqueness of Cefodizime Sodium: Cefodizime sodium is unique due to its immunomodulatory properties, which enhance the function of certain immune cells such as macrophages and neutrophils . This property may contribute to its superior clinical efficacy in treating specific bacterial infections .
属性
CAS 编号 |
86329-79-5 |
|---|---|
分子式 |
C20H18N6Na2O7S4 |
分子量 |
628.6 g/mol |
IUPAC 名称 |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O7S4.2Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);;/q;2*+1/p-2/b25-12+;;/t13-,17-;;/m1../s1 |
InChI 键 |
WBOBLQIRACJNPA-QQFCNTMUSA-L |
SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
手性 SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefodizime sodium?
A: Cefodizime sodium is a third-generation cephalosporin antibiotic. Like other cephalosporins, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []
Q2: What is the molecular formula and weight of Cefodizime sodium?
A: The molecular formula of Cefodizime sodium is C20H20N5NaO7S3. Its molecular weight is 581.58 g/mol. []
Q3: Is there any spectroscopic data available for Cefodizime sodium?
A: Yes, research has utilized various spectroscopic techniques to characterize Cefodizime sodium. Infrared ATR and Raman spectroscopy have been used to provide evidence of intermolecular hydrogen bonds, particularly in the context of Cefodizime sodium solvates. [] This information is crucial for understanding the structural features and interactions of the compound.
Q4: How stable is Cefodizime sodium in different solutions and temperatures?
A: Cefodizime sodium for injection demonstrated stability in 10% glucose injection for at least 6 hours at room temperature. [] Similarly, it remained stable in 5% glucose injection for 6 hours at room temperature when mixed with dexamethasone sodium phosphate injection. [] Another study demonstrated the stability of Cefodizime sodium in a mixed solution with insulin injection within 5% glucose injection for 12 hours at room temperature. [] Further research indicated that Cefodizime sodium for injection remains stable in glucose and sodium chloride injection for 6 hours at room temperature, exhibiting no significant changes in various parameters like appearance, pH, content of solutions, and related substances. []
Q5: What are some of the challenges in formulating Cefodizime sodium for pharmaceutical applications?
A: One challenge is ensuring the stability of Cefodizime sodium during storage and administration. Research has explored the impact of water content on the formation of high molecular polymers in Cefodizime sodium, using gel filtration chromatography. [] Results indicated that increased water content leads to a significant increase in polymer content. [] This finding underscores the importance of controlling water content during formulation to mitigate the formation of these polymers, which could potentially impact the drug's efficacy and stability.
Q6: Are there any strategies to improve the stability of Cefodizime sodium formulations?
A: The invention of cefodizime sodium hydrate aims to address the issue of storage stability. [] This specific form of Cefodizime sodium exhibits improved stability compared to its anhydrous counterpart. The development of a childhood Cefodizime sodium pharmaceutical composition further contributes to formulation advancements. [] This composition, which combines Cefodizime sodium for injection with a low-sodium carrier transfusion, simplifies clinical application steps and reduces the clinical risk associated with sodium overload in children, ultimately improving the safety and quality of Cefodizime sodium administration in pediatric patients. []
Q7: What analytical methods are used to determine the quality and purity of Cefodizime sodium?
A: High-Performance Liquid Chromatography (HPLC) is frequently employed to assess the purity of Cefodizime sodium and detect impurities. Studies have compared different HPLC methods outlined in the Japanese Pharmacopoeia and Chinese Pharmacopeia for analyzing impurity profiles of Cefodizime sodium from various manufacturers. [] Additionally, gas chromatography, coupled with a flame ionization detector (FID), has been successfully employed to detect residual solvents in Cefodizime sodium, ensuring the safety and quality of the final product. [] This method demonstrates good linearity and high recovery rates for common solvents like acetone, acetonitrile, and dichloromethane. []
Q8: How is the bacterial endotoxin level in Cefodizime sodium for injection determined?
A: The bacterial endotoxin test, as described in the Chinese Pharmacopoeia (Edition 2005, Volume II), is used to determine endotoxin levels in Cefodizime sodium for injection. [] This test is essential to ensure the safety of the injectable formulation.
Q9: What is known about the toxicity profile of Cefodizime sodium?
A: Extensive research has been conducted on the toxicity of Cefodizime sodium. Studies in rats have investigated its nephrotoxicity, comparing its effects with other cephalosporin antibiotics. [] Results indicated that Cefodizime sodium exhibited lower nephrotoxic potential compared to cephaloridine, but higher than cefazolin and cefmetazol. [] Further studies in mice evaluated the peri- and postnatal toxicity of Cefodizime sodium, with findings suggesting a no-effect dose level of 1000 mg/kg/day for dams and 300 mg/kg/day for their offspring. []
Q10: Are there any known adverse effects associated with Cefodizime sodium use?
A: While generally considered safe, a case report highlighted a 74-year-old male patient experiencing Cefodizime sodium-induced delayed drug eruption with liver damage. [] This case underscores the importance of monitoring for potential adverse effects and emphasizes the need for further research to fully elucidate the safety profile of Cefodizime sodium.
Q11: Has any research been done on the crystallization process of Cefodizime sodium?
A: Yes, the crystallization process of Cefodizime sodium has been extensively studied. Research utilizing induction time measurements and in situ Raman spectroscopy has provided insights into the mechanisms of Cefodizime sodium crystallization. [] Findings suggest that heterogeneous nucleation is dominant at lower supersaturation levels, while homogeneous nucleation becomes the primary mechanism at higher supersaturation. [] These insights are valuable for optimizing crystallization processes and controlling crystal size and morphology, which in turn can impact the drug's dissolution rate, bioavailability, and overall efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


